Autac1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autophagy-targeting chimera 1 (Autac1) is a heterobifunctional compound designed to promote the autophagic degradation of specific cellular components. It consists of a targeting warhead and a degradation tag that recruits the autophagy system. This compound has shown promise in promoting the clearance of damaged mitochondria and other cellular debris, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autac1 is synthesized through a series of chemical reactions that involve the coupling of a targeting warhead with a degradation tag. The targeting warhead is typically a small molecule that binds to the target protein or organelle, while the degradation tag is a guanine derivative that recruits the autophagy machinery. The synthesis involves multiple steps, including the formation of a flexible linker that connects the two components .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Autac1 undergoes several types of chemical reactions, including:
Substitution Reactions: The targeting warhead can be modified through substitution reactions to enhance its binding affinity to the target protein or organelle.
Coupling Reactions: The degradation tag is coupled to the targeting warhead through a flexible linker, forming the final this compound compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Guanine Derivatives: Used as the degradation tag.
Small Molecules: Serve as the targeting warhead.
Major Products Formed
The major product formed from the synthesis of this compound is the heterobifunctional compound itself, which consists of the targeting warhead and the degradation tag connected by a flexible linker. This compound is designed to promote the autophagic degradation of specific cellular components .
Scientific Research Applications
Autac1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy and protein degradation pathways.
Biology: Helps in understanding the mechanisms of selective autophagy and the clearance of damaged organelles.
Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation and mitochondrial dysfunction, such as neurodegenerative diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds
Mechanism of Action
Autac1 exerts its effects by promoting the autophagic degradation of specific cellular components. The targeting warhead binds to the target protein or organelle, while the degradation tag recruits the autophagy machinery. This leads to the formation of autophagosomes, which engulf the target and transport it to lysosomes for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and selective autophagy pathways .
Comparison with Similar Compounds
Autac1 is unique compared to other similar compounds due to its ability to promote autophagic degradation. Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): Use the ubiquitin-proteasome system to degrade target proteins.
Specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs): Also rely on the ubiquitin-proteasome system for protein degradation.
Autophagosome-tethering compounds (ATTECs): Similar to this compound, they use the autophagy system for degradation but may have different targeting mechanisms
This compound’s unique feature is its ability to degrade a wider range of substrates, including damaged organelles and protein aggregates, making it a versatile tool in scientific research and potential therapeutic applications .
Biological Activity
AUTAC1 (AUtophagy-TArgeting Chimera 1) is a novel compound designed to enhance selective autophagy, particularly targeting dysfunctional proteins and organelles for degradation. This innovative approach leverages the autophagic machinery to clear cellular debris and maintain homeostasis, making it a promising candidate for therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
This compound consists of a degradation tag (guanine derivatives) linked to a specific targeting moiety that directs the compound to its intended substrate. This mechanism allows for the selective degradation of proteins and organelles, such as mitochondria, through a process known as mitophagy. The compound effectively promotes the turnover of damaged mitochondria, thereby enhancing mitochondrial function and reducing apoptosis in cells subjected to stress .
Key Findings
- Selective Degradation : this compound has demonstrated the ability to degrade specific proteins in cellular models. For instance, in HeLa cells, this compound effectively silenced the endogenous protein MetAP2 at concentrations ranging from 1 to 100 μM. The degradation process was confirmed to be lysosome-dependent, as it was inhibited by bafilomycin A1, a lysosomal inhibitor .
- Mitochondrial Protection : In patient-derived fibroblast cells from individuals with Down syndrome, treatment with mitochondria-targeted AUTAC significantly improved mitochondrial activities and provided cytoprotective effects against acute mitochondrial injuries. This suggests potential therapeutic benefits for conditions characterized by mitochondrial dysfunction .
- Impact on Cell Viability : Research indicates that this compound can enhance cell viability under conditions that typically induce cellular stress, further supporting its role as a protective agent against cellular damage .
Case Study 1: Down Syndrome Patient-Derived Cells
In a study involving fibroblast cells derived from Down syndrome patients, treatment with this compound resulted in:
- Increased Mitochondrial Biogenesis : Enhanced formation of healthy mitochondria.
- Reduced Apoptosis : Lower rates of programmed cell death in response to oxidative stress.
These findings highlight the potential of this compound in treating mitochondrial-related disorders .
Case Study 2: Cancer Cell Lines
In cancer research settings, AUTACs have been tested for their ability to selectively degrade oncogenic proteins. For example:
- Targeting FKBP12 : In experiments with cancer cell lines, AUTAC2 (a derivative of this compound) effectively silenced FKBP12 at concentrations of 10 μM, demonstrating the utility of AUTACs in targeted protein degradation strategies for cancer therapy .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other autophagy-targeting strategies:
Feature | This compound | Other Autophagy Strategies |
---|---|---|
Target Specificity | High | Variable |
Mechanism of Action | Selective autophagic degradation | Non-specific bulk degradation |
Cell Types Tested | HeLa, fibroblast cells | Various (dependent on strategy) |
Therapeutic Applications | Mitochondrial diseases, cancer | Broad (e.g., neurodegeneration) |
Efficacy in Cell Viability | Significant improvement | Varies |
Properties
Molecular Formula |
C44H63FN8O11S |
---|---|
Molecular Weight |
931.1 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1 |
InChI Key |
HZYVWSXXYHBZTO-KDJNBPRZSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.